(1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
(S)-1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a chiral compound belonging to the tetrahydroisoquinoline class. This compound is characterized by the presence of a 3,4-dimethoxybenzyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system. It is of significant interest in organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and a suitable amine precursor.
Cyclization: The intermediate formed undergoes cyclization to yield the tetrahydroisoquinoline ring system.
Industrial Production Methods
Industrial production methods for (S)-1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, ketones, carboxylic acids, and other functionalized derivatives.
Scientific Research Applications
(S)-1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the 3,4-dimethoxy substitution, resulting in different biological activities.
1-(3,4-Dimethoxyphenyl)-2-aminopropane: Shares the 3,4-dimethoxybenzyl group but has a different core structure.
Uniqueness
(S)-1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and chiral nature, which contribute to its distinct biological and chemical properties.
Properties
CAS No. |
60672-47-1 |
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Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C18H21NO2/c1-20-17-8-7-13(12-18(17)21-2)11-16-15-6-4-3-5-14(15)9-10-19-16/h3-8,12,16,19H,9-11H2,1-2H3/t16-/m0/s1 |
InChI Key |
OINUIVDXTPPAHH-INIZCTEOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2C3=CC=CC=C3CCN2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC=CC=C3CCN2)OC |
Origin of Product |
United States |
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